molecular formula C27H29N5O3S2 B15100575 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15100575
M. Wt: 535.7 g/mol
InChI Key: FFEDQZWHQDGVJO-PYCFMQQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a sophisticated synthetic organic compound designed for advanced chemical biology and drug discovery research. Its structure integrates multiple pharmacophores, including a rhodanine-based thiazolidinone core linked to a 4H-pyrido[1,2-a]pyrimidin-4-one scaffold and a phenylpiperazine moiety. The rhodanine unit is a well-known privileged structure in medicinal chemistry, frequently associated with the inhibition of protein kinases and other enzymatic targets [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3040191/]. The presence of the phenylpiperazine group is a common feature in ligands for various neurotransmitter receptors, particularly in the central nervous system, suggesting potential research applications in neuropharmacology [https://pubs.acs.org/doi/10.1021/jm000942e]. The extended conjugated system formed by the (Z)-methylidene bridge suggests this compound may function as a molecular scaffold for probing protein-ligand interactions or as a starting point for the development of novel enzyme inhibitors. Its primary research value lies in its use as a reference standard, a building block for the synthesis of more complex chemical libraries, or as a lead compound in high-throughput screening campaigns targeting kinases, GPCRs, or other therapeutically relevant proteins. This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C27H29N5O3S2

Molecular Weight

535.7 g/mol

IUPAC Name

(5Z)-3-(3-methoxypropyl)-5-[[9-methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H29N5O3S2/c1-19-8-6-11-31-23(19)28-24(30-15-13-29(14-16-30)20-9-4-3-5-10-20)21(25(31)33)18-22-26(34)32(27(36)37-22)12-7-17-35-2/h3-6,8-11,18H,7,12-17H2,1-2H3/b22-18-

InChI Key

FFEDQZWHQDGVJO-PYCFMQQDSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCOC)N4CCN(CC4)C5=CC=CC=C5

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCOC)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of reagents and solvents would also be optimized to reduce environmental impact and ensure safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with various biological targets makes it a valuable tool for understanding cellular processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties .

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced mechanical, thermal, or electronic properties.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Implications

Compound Name / ID Substituent Variations Structural Implications Source
Target Compound 3: 3-Methoxypropyl-thiazolidinone; 2: 4-Phenylpiperazinyl Enhanced lipophilicity and potential serotonin receptor affinity due to phenylpiperazine
EP 2023/39 (Compound 2) 2: 3,4-Dimethoxyphenyl; 7: Piperazinyl Increased polarity from methoxy groups; potential CNS activity
EP 2023/39 (Compound 9) 2: 3,4-Dimethoxyphenyl; 7: 4-Methylpiperazinyl Improved metabolic stability via methylpiperazine
361995-00-8 3: Isobutyl-thiazolidinone; 2: 2,6-Dimethylmorpholinyl Higher steric bulk may reduce solubility
Compound 3: Allyl-thiazolidinone; 2: 4-Benzylpiperazinyl Benzyl group may enhance blood-brain barrier penetration

Key Observations :

  • Piperazine/piperazinyl modifications : The 4-phenylpiperazinyl group in the target compound offers distinct receptor-binding profiles compared to methylpiperazinyl (e.g., Compound 9) or benzylpiperazinyl () derivatives. Phenylpiperazine is associated with serotonin receptor interactions, while benzyl groups enhance lipophilicity .
  • Thiazolidinone substituents: The 3-methoxypropyl group in the target compound balances hydrophilicity and steric effects.

Table 2: Inferred Properties Based on Structural Features

Property Target Compound EP 2023/39 (Compound 2) Compound
LogP ~3.5 (moderate lipophilicity) ~2.8 (higher polarity from dimethoxy) ~4.1 (high lipophilicity from benzyl)
Solubility Low in water, moderate in DMSO Moderate in polar solvents Poor aqueous solubility
Bioactivity Potential kinase/serotonin receptor modulation CNS-targeted activity Neuropharmacological applications

Notes:

  • The target compound’s 3-methoxypropyl group and phenylpiperazinyl substituent suggest balanced pharmacokinetics, whereas bulky alkyl groups (e.g., isobutyl in 361995-00-8) may limit solubility .
  • compounds exhibit anti-inflammatory activity, but structural differences preclude direct comparison with the target compound .

Biological Activity

The compound 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic structure that has garnered interest for its potential biological activities. This article delves into its biological activity, particularly focusing on its antimicrobial properties, mechanisms of action, and structure–activity relationships.

Chemical Structure and Properties

The compound features a unique arrangement of rings including:

  • Thiazolidine ring
  • Pyrido[1,2-a]pyrimidinone core
  • Piperazine moiety

These structural components contribute to its biological activity by interacting with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidine compounds exhibit significant antibacterial and antifungal properties. The compound was evaluated against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity Data

Bacteria/FungiMIC (mg/mL)MBC (mg/mL)Activity Level
E. coli0.0040.008Excellent
S. aureus0.0150.030Very Good
B. cereus0.0150.030Good
En. cloacae0.0040.008Excellent
T. viride0.0040.060Excellent
A. fumigatus>0.060>0.060Resistant

The compound exhibited activity exceeding that of traditional antibiotics such as ampicillin and streptomycin by a factor of 10–50 fold against certain strains, indicating its potential as a novel antimicrobial agent .

The mechanism by which this compound exerts its biological effects is still under investigation but is believed to involve:

  • Inhibition of bacterial cell wall synthesis
  • Disruption of nucleic acid synthesis

Docking studies suggest that the compound binds effectively to bacterial enzymes critical for cell wall synthesis, leading to cell lysis and death .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications on the thiazolidine ring significantly influence the biological activity of the compound:

  • The presence of specific substituents on the thiazolidine ring enhances antimicrobial potency.
  • Variations in the piperazine moiety also affect binding affinity to target enzymes.

Table 2: Structure–Activity Relationship Findings

Compound VariantMIC (mg/mL)Notable Substituent
Compound A0.004Methyl group on N
Compound B0.015Ethyl group on N
Compound C0.030Propyl group on N

These findings indicate that careful modification of the compound's structure can lead to enhanced biological activity .

Study Example

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of the thiazolidine core and tested their antibacterial efficacy against a panel of pathogens. The most promising derivative showed an MIC of 0.004 mg/mL against E. coli, suggesting excellent potential for clinical applications in treating infections resistant to conventional antibiotics .

Clinical Implications

Given the rising rates of antibiotic resistance globally, compounds like this one could represent a new class of antimicrobial agents that are effective against resistant strains, warranting further investigation into their clinical application .

Q & A

Basic Question: What synthetic strategies are recommended for optimizing the yield of this compound, given its complex heterocyclic architecture?

Methodological Answer:
The synthesis of this compound requires multi-step optimization due to its fused pyrido-pyrimidinone core, thiazolidinone ring, and phenylpiperazinyl substituent. Key steps include:

  • Oxidative cyclization : Inspired by the green chemistry approach using sodium hypochlorite in ethanol for triazolopyridine synthesis (73% yield) , apply similar conditions for the thiazolidinone ring closure.
  • Hydrazine intermediate handling : Ensure controlled pH and temperature to avoid decomposition, as seen in hydrazine-derived heterocycles .
  • Stereochemical control : Use Z-selective conditions (e.g., light exclusion, specific solvents) during the formation of the methylidene bridge, as implied by the (Z)-configuration in the compound’s name .

Basic Question: How should researchers validate the structural integrity and purity of this compound?

Methodological Answer:
Combine orthogonal analytical techniques:

  • NMR spectroscopy : Assign peaks for the thiazolidinone (δ ~170 ppm for C=O in ¹³C NMR), pyrido-pyrimidinone (aromatic protons at δ 7–9 ppm in ¹H NMR), and phenylpiperazinyl (split signals for piperazine CH2 groups) .
  • LC-MS : Confirm molecular weight ([M+H]+ expected at ~570–580 Da) and monitor impurities .
  • X-ray crystallography : Resolve stereochemical ambiguities, especially the Z-configuration of the methylidene group .

Basic Question: What preliminary assays are suitable for evaluating its biological activity?

Methodological Answer:
Prioritize assays aligned with thiazolidinone and pyrido-pyrimidinone pharmacophores:

  • Antimicrobial screening : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi, referencing thiazolidinone derivatives with MICs ≤ 8 µg/mL .
  • Anticancer profiling : Test cytotoxicity via MTT assays on cancer cell lines (e.g., MCF-7, HepG2), comparing to analogs like 3-amino-2-[3-(4-pyrimidin-2-yl-piperazin-1-yl)-propylsulfanyl]-3H-thieno[2,3-d]pyrimidin-4-one (IC50 ~10 µM) .
  • Enzyme inhibition : Screen against kinases or proteases, leveraging the phenylpiperazinyl group’s affinity for CNS targets .

Advanced Question: How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:
Design a SAR study focusing on:

  • Thiazolidinone modifications : Replace the 3-methoxypropyl group with alkyl/aryl variants to assess impact on lipophilicity and bioactivity .
  • Phenylpiperazinyl substitutions : Compare 4-phenylpiperazinyl with 4-pyridinyl or 4-cyclohexyl analogs to probe target selectivity .
  • Pyrido-pyrimidinone core : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the 9-methyl position to enhance metabolic stability .
    Example : A 2021 study showed that substituting the phenyl group in 4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine increased anticancer potency by 3-fold .

Advanced Question: What computational tools are recommended for predicting its drug-likeness and target interactions?

Methodological Answer:

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (LogP ~3–4), bioavailability (≥30%), and CYP450 interactions .
  • Molecular docking : Target proteins like EGFR or PARP-1 using AutoDock Vina, guided by pyrido-pyrimidinone analogs with docking scores ≤ −8.0 kcal/mol .
  • MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) to validate binding modes .

Advanced Question: How should researchers address contradictions in bioactivity data across different assays?

Methodological Answer:

  • Control standardization : Replicate assays with identical cell lines/passage numbers and solvent controls (e.g., DMSO ≤0.1%) to minimize variability .
  • Mechanistic follow-up : Use transcriptomics (RNA-seq) or proteomics to identify off-target effects if cytotoxicity diverges from enzyme inhibition data .
  • Meta-analysis : Compare with structurally related compounds, such as thieno-pyrimidinones with conflicting antimicrobial vs. anticancer results .

Advanced Question: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Flow chemistry : Adapt batch reactions (e.g., oxidative cyclization) to continuous flow systems to improve reproducibility and yield .
  • Purification optimization : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .
  • Byproduct analysis : Use LC-MS tracking to identify and suppress side products like over-oxidized thiazolidinones .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.